molecular formula C5H6N4O B578901 N-methyl-N-pyrimidin-4-ylnitrous amide CAS No. 16220-54-5

N-methyl-N-pyrimidin-4-ylnitrous amide

Cat. No.: B578901
CAS No.: 16220-54-5
M. Wt: 138.13
InChI Key: KFPZBEOZAGBDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-pyrimidin-4-ylnitrous amide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a nitrous amide group, which is a functional group consisting of a nitrogen atom bonded to a nitroso group (NO) and an amide group (CONH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide typically involves the reaction of N-methylpyrimidin-4-amine with nitrous acid. The reaction is carried out under acidic conditions, usually in the presence of hydrochloric acid. The general reaction scheme is as follows:

N-methylpyrimidin-4-amine+HNO2N-methyl-N-pyrimidin-4-ylnitrous amide+H2O\text{N-methylpyrimidin-4-amine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} N-methylpyrimidin-4-amine+HNO2​→N-methyl-N-pyrimidin-4-ylnitrous amide+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyrimidin-4-ylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-N-pyrimidin-4-ylnitroso oxide.

    Reduction: Reduction of the nitrous amide group can yield N-methylpyrimidin-4-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-methyl-N-pyrimidin-4-ylnitroso oxide.

    Reduction: N-methylpyrimidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-pyrimidin-4-ylnitrous amide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of N-methyl-N-pyrimidin-4-ylnitrous amide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-pyridin-4-ylnitrous amide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-methyl-N-pyrimidin-4-ylamine: Lacks the nitrous amide group.

    N-methyl-N-pyrimidin-4-ylnitroso oxide: Oxidized form of the compound.

Uniqueness

N-methyl-N-pyrimidin-4-ylnitrous amide is unique due to the presence of both a pyrimidine ring and a nitrous amide group. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

CAS No.

16220-54-5

Molecular Formula

C5H6N4O

Molecular Weight

138.13

IUPAC Name

N-methyl-N-pyrimidin-4-ylnitrous amide

InChI

InChI=1S/C5H6N4O/c1-9(8-10)5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

KFPZBEOZAGBDDI-UHFFFAOYSA-N

SMILES

CN(C1=NC=NC=C1)N=O

Synonyms

Pyrimidine, 4-(methylnitrosamino)- (8CI)

Origin of Product

United States

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